Product packaging for Methyl 1-cyclobutylpyrazole-4-carboxylate(Cat. No.:CAS No. 2108139-85-9)

Methyl 1-cyclobutylpyrazole-4-carboxylate

Cat. No.: B2366790
CAS No.: 2108139-85-9
M. Wt: 180.207
InChI Key: BUNJQMHHECBBNT-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Pyrazole (B372694) Chemistry

The journey of pyrazole chemistry began in the late 19th century, with its first synthesis credited to German chemist Ludwig Knorr in 1883. mdpi.com Another pioneering synthesis was developed by Hans von Pechmann in 1898. mdpi.com Initially, the exploration of pyrazoles was driven by fundamental curiosity into the nature of heterocyclic compounds. These early investigations laid the groundwork for understanding the structure, reactivity, and properties of this five-membered aromatic ring containing two adjacent nitrogen atoms. nih.govnih.gov

Over the decades, the field has evolved dramatically. The development of new synthetic methodologies, such as the Knorr synthesis involving the condensation of hydrazine (B178648) with 1,3-dicarbonyl compounds, has made a wide range of pyrazole derivatives readily accessible. chemicalbook.com This accessibility has, in turn, fueled their exploration in various scientific disciplines. The discovery of naturally occurring pyrazoles, such as 1-pyrazolyl-alanine isolated from watermelon seeds in 1959, further highlighted their biological significance. mdpi.comresearchgate.net Today, pyrazole chemistry is a mature and dynamic field, continually expanding with the advent of modern synthetic techniques and a deeper understanding of the pyrazole scaffold's potential. nih.govchemicalbook.com

Importance of Pyrazole-4-carboxylate Scaffolds in Organic Synthesis

The pyrazole-4-carboxylate scaffold is a particularly valuable building block in organic synthesis due to the versatile reactivity of its constituent functional groups. The ester moiety at the 4-position can be readily transformed into a variety of other functional groups, including carboxylic acids, amides, and aldehydes, providing a gateway to a diverse array of more complex molecules. sid.ir

This synthetic utility has positioned pyrazole-4-carboxylates as key intermediates in the preparation of agrochemicals and active pharmaceutical ingredients. sid.irresearchgate.net Their rigid, planar structure and the specific spatial arrangement of their functional groups make them ideal scaffolds for designing molecules that can interact with biological targets with high specificity. The ability to introduce substituents at various positions on the pyrazole ring, in conjunction with the transformations of the carboxylate group, allows for the fine-tuning of a molecule's steric and electronic properties. nih.gov

Table 1: Common Synthetic Routes to Pyrazole-4-carboxylates

Reaction TypeReactantsKey Features
Cyclocondensation1,3-Dicarbonyl compounds and hydrazine derivativesA foundational and versatile method for forming the pyrazole ring. sid.ir
1,3-Dipolar CycloadditionDiazo compounds and alkynesOffers a direct route to the pyrazole core. researchgate.net
Vilsmeier-Haack ReactionHydrazonesCan be used to introduce the carboxylate precursor at the 4-position. sid.ir
Multicomponent ReactionsVarious starting materialsProvide an efficient pathway to highly substituted pyrazoles in a single step. rsc.org

Current Research Trends and Unaddressed Challenges Pertaining to Methyl 1-Cyclobutylpyrazole-4-carboxylate

Direct and extensive research specifically focused on this compound is limited in the currently available scientific literature. However, by examining the broader context of N1-cycloalkyl substituted pyrazoles, we can infer the likely research trends and challenges associated with this particular compound.

Current Research Trends:

The primary interest in N1-cycloalkyl pyrazole derivatives lies in their potential applications in medicinal chemistry and agrochemistry. The cyclobutyl group, being a small, conformationally constrained, and lipophilic moiety, is an attractive substituent for exploring structure-activity relationships (SAR). Researchers are likely investigating compounds like this compound as part of larger libraries of N1-substituted pyrazoles to identify novel bioactive molecules. The focus of such research would be to understand how the cyclobutyl group influences the compound's interaction with specific biological targets.

Unaddressed Challenges:

Furthermore, a thorough investigation into the physicochemical properties and biological activity of this compound is yet to be reported. This includes detailed studies on its conformational preferences, metabolic stability, and potential therapeutic or agrochemical applications. The lack of this fundamental data represents a significant gap in the knowledge surrounding this specific compound. Future research will need to address these synthetic challenges and conduct comprehensive biological evaluations to unlock the potential of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O2 B2366790 Methyl 1-cyclobutylpyrazole-4-carboxylate CAS No. 2108139-85-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1-cyclobutylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-13-9(12)7-5-10-11(6-7)8-3-2-4-8/h5-6,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNJQMHHECBBNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=C1)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 1 Cyclobutylpyrazole 4 Carboxylate

Retrosynthetic Analysis of Methyl 1-cyclobutylpyrazole-4-carboxylate

A retrosynthetic analysis of the target molecule, this compound, reveals two primary disconnection approaches centered on the formation of the pyrazole (B372694) core and the installation of the N1-substituent.

Approach A: Disconnection of the N1-Cyclobutyl Bond

This approach involves the disconnection of the bond between the pyrazole nitrogen (N1) and the cyclobutyl group. This leads to a pyrazole-4-carboxylate intermediate and a suitable cyclobutyl electrophile, such as cyclobutyl bromide or tosylate. This strategy relies on the N-alkylation of a pre-formed pyrazole ring.

Approach B: Disconnection of the Pyrazole Ring

This approach dissects the pyrazole ring itself. The most common disconnection breaks the ring into a hydrazine (B178648) component and a three-carbon (C3) electrophilic synthon. In this case, the retrosynthetic pathway leads to cyclobutylhydrazine (B1320886) and a C3 fragment bearing the necessary functionalities to form the 4-carboxylate group, such as a derivative of dimethyl oxalate or a related 1,3-dicarbonyl compound.

Approach Key Disconnection Precursors Synthetic Strategy
A N1-Cyclobutyl BondMethyl pyrazole-4-carboxylate, Cyclobutyl halide/tosylateN-Alkylation
B Pyrazole RingCyclobutylhydrazine, C3-dicarbonyl synthonCyclocondensation

Classical Cyclization Strategies for Pyrazole-4-carboxylates

The formation of the pyrazole ring is a cornerstone of synthesizing the target molecule. Two classical and robust methods are particularly relevant: the condensation of 1,3-dicarbonyl precursors with hydrazines and the Vilsmeier-Haack cyclization of hydrazones.

Condensation Reactions of 1,3-Dicarbonyl Precursors with Hydrazines

The reaction between a 1,3-dicarbonyl compound and a hydrazine derivative is one of the most fundamental and widely used methods for pyrazole synthesis, often referred to as the Knorr pyrazole synthesis jk-sci.comresearchgate.net. This reaction proceeds through a cyclocondensation mechanism.

For the synthesis of this compound, this would involve the reaction of cyclobutylhydrazine with a suitable 1,3-dicarbonyl precursor that can provide the desired C4-ester functionality. A plausible precursor is a derivative of dimethyl 2-(ethoxymethylene)-3-oxosuccinate. The reaction would proceed as follows:

Nucleophilic attack: The more nucleophilic nitrogen of cyclobutylhydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.

Intramolecular cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group, leading to a cyclic intermediate.

Dehydration: Elimination of water results in the formation of the aromatic pyrazole ring.

The regioselectivity of the reaction, determining which nitrogen of the cyclobutylhydrazine becomes N1 of the pyrazole, can be influenced by the reaction conditions and the nature of the substituents on both reactants.

Vilsmeier-Haack Cyclization of Hydrazones

The Vilsmeier-Haack reaction is another powerful tool for the synthesis of substituted pyrazoles chemmethod.comresearchgate.netrsc.orgmdpi.com. This reaction typically involves the cyclization of a hydrazone in the presence of the Vilsmeier reagent (a mixture of phosphorus oxychloride and a formamide like N,N-dimethylformamide). This method is particularly useful for introducing a formyl group at the C4 position of the pyrazole ring.

The synthesis of this compound via this route would involve the following steps:

Hydrazone formation: Reaction of a ketone with cyclobutylhydrazine to form the corresponding hydrazone.

Vilsmeier-Haack cyclization: Treatment of the hydrazone with the Vilsmeier reagent leads to the formation of a 1-cyclobutylpyrazole-4-carbaldehyde.

Oxidation: The resulting aldehyde is then oxidized to the corresponding carboxylic acid using a suitable oxidizing agent (e.g., potassium permanganate or Jones reagent).

Esterification: Finally, the carboxylic acid is esterified to yield the target methyl ester.

This multi-step approach offers a versatile route to various 4-substituted pyrazoles.

Targeted Formation of the N1-Cyclobutyl Moiety

The introduction of the cyclobutyl group at the N1 position of the pyrazole ring can be achieved either by starting with a cyclobutyl-containing building block or by adding the cyclobutyl group to a pre-existing pyrazole scaffold.

Introduction of the Cyclobutyl Group via N-Alkylation

N-alkylation is a common and effective method for the synthesis of N-substituted pyrazoles nih.govresearchgate.netpharmaguideline.commdpi.comsemanticscholar.org. This strategy involves the reaction of a pyrazole with an alkylating agent in the presence of a base. For the synthesis of this compound, this would entail:

Preparation of the pyrazole: Synthesis of methyl pyrazole-4-carboxylate from the reaction of hydrazine with a suitable 1,3-dicarbonyl precursor.

N-alkylation: The resulting pyrazole is then treated with a cyclobutylating agent, such as cyclobutyl bromide or cyclobutyl iodide, in the presence of a base (e.g., potassium carbonate, sodium hydride) in a suitable solvent (e.g., DMF, acetonitrile).

A key consideration in the N-alkylation of unsymmetrically substituted pyrazoles is the potential for the formation of two regioisomers (N1 and N2 alkylation). The ratio of these isomers can be influenced by factors such as the nature of the substituent on the pyrazole ring, the alkylating agent, the base, and the solvent used.

Parameter Influence on N-Alkylation
Steric Hindrance Bulky groups on the pyrazole ring can direct alkylation to the less hindered nitrogen.
Electronic Effects Electron-withdrawing groups can influence the acidity of the N-H proton and the nucleophilicity of the nitrogen atoms.
Reaction Conditions The choice of base, solvent, and temperature can significantly affect the regioselectivity of the alkylation.

Alternative Cyclobutyl Ring Formation Strategies

While less common for this specific target, alternative strategies could involve the construction of the cyclobutyl ring on a pre-functionalized pyrazole precursor. These methods are generally more complex and would likely be employed only if the primary routes are not feasible. Such strategies could include intramolecular cyclization reactions of a pyrazole derivative bearing a suitable four-carbon chain with appropriate functional groups.

Esterification and Functional Group Interconversion at C4

The methyl ester at the C4 position is a common functional handle that can be introduced or modified through several standard organic transformations. The primary precursor for these methods is 1-cyclobutylpyrazole-4-carboxylic acid.

Direct esterification is a fundamental method for converting a carboxylic acid to its corresponding ester. In the context of this compound, this involves the reaction of 1-cyclobutylpyrazole-4-carboxylic acid with methanol.

The most common method for this transformation is the Fischer esterification, which involves heating the carboxylic acid and an excess of alcohol (methanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and the use of excess alcohol helps to drive the reaction toward the ester product. While ortho-disubstituted benzoic acids are known to be resistant to esterification due to steric hindrance, pyrazole-4-carboxylic acids are generally more amenable to these conditions. researchgate.net

An alternative approach involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 1-cyclobutylpyrazole-4-carbonyl chloride can then be reacted with methanol, often in the presence of a non-nucleophilic base like pyridine or triethylamine, to afford the methyl ester in high yield.

A series of carboxylic acids have been successfully transformed into their corresponding methyl esters using a CBr₄/CH₃OH system, demonstrating a highly chemoselective esterification method that could be applicable. researchgate.net

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. wikipedia.org This method would be used to convert an existing ester of 1-cyclobutylpyrazole-4-carboxylic acid (e.g., an ethyl ester) into the desired methyl ester, or vice-versa. The reaction is typically catalyzed by either an acid or a base. wikipedia.orgmasterorganicchemistry.com

Acid-Catalyzed Transesterification : In this process, a proton source activates the carbonyl group of the starting ester, making it more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is reversible, and driving it to completion often requires using a large excess of methanol or removing the alcohol byproduct (e.g., ethanol) from the reaction mixture. wikipedia.org

Base-Catalyzed Transesterification : This approach involves a nucleophilic alkoxide, such as sodium methoxide (NaOMe), which attacks the carbonyl carbon of the starting ester. masterorganicchemistry.com This forms a tetrahedral intermediate which then collapses, eliminating the original alkoxy group to yield this compound. This method is generally faster than acid-catalyzed transesterification but is not suitable for substrates with base-sensitive functional groups.

The mechanism involves the carbonyl carbon of the initial ester reacting to form a tetrahedral intermediate, which can either revert to the starting materials or proceed to the transesterified product. wikipedia.org The distribution of products depends on the equilibrium, which can be manipulated by reaction conditions. wikipedia.org

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the development of efficient, environmentally benign, and atom-economical processes. For the synthesis of this compound, this involves optimizing reaction conditions and employing novel catalytic systems.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.net This technique has been successfully applied to the synthesis of various pyrazole derivatives, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, increased product yields, and often cleaner reaction profiles. researchgate.netrsc.orgresearchgate.nettandfonline.com

The synthesis of 1H-pyrazole-4-carboxylic acid esters from hydrazones of β-keto esters and a Vilsmeier reagent provides a direct comparison. tandfonline.com While the conventional method required refluxing for 4 hours, the microwave-assisted approach completed the reaction in a much shorter duration with a considerable increase in yield. tandfonline.com This acceleration is attributed to the efficient and rapid heating of the reaction mixture by microwave irradiation. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 1H-Pyrazole-4-Carboxylic Acid Esters tandfonline.com
Reactant (Hydrazone of)MethodTimeYield (%)
Methyl acetoacetateConventional (Reflux at 70-80°C)4 h72
Microwave Irradiation5 min88
Ethyl acetoacetateConventional (Reflux at 70-80°C)4 h75
Microwave Irradiation4.5 min90

This data illustrates that the cyclization step to form the pyrazole ring, a key part of the synthesis of this compound, can be significantly optimized using microwave technology.

The principles of green chemistry encourage the replacement of volatile and often toxic organic solvents and homogeneous catalysts with more sustainable alternatives. Ionic liquids (ILs) and heterogeneous catalysts are at the forefront of this effort in pyrazole synthesis. nih.govbohrium.com

Ionic Liquids (ILs) : ILs are salts with low melting points that can act as both solvents and catalysts. bohrium.comresearchgate.net Their negligible vapor pressure, thermal stability, and potential for recyclability make them attractive green media for chemical reactions. jsynthchem.com Several pyrazole and fused-pyrazole syntheses have been successfully carried out in ionic liquids like 1-ethyl 3-methyl imidazolium acetate [(EMIM)Ac] and 1-butyl-3-methylimidazolium tetrafluoroborate, often leading to excellent yields and short reaction times. researchgate.nettandfonline.com For instance, the synthesis of pyrano[2,3-c]pyrazoles using [(EMIM)Ac] as a catalyst resulted in yields of up to 98% within 10 minutes. tandfonline.com

Heterogeneous Catalysts : These are catalysts in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. Their primary advantage is the ease of separation from the reaction mixture, allowing for simple recovery and reuse, which is both economically and environmentally beneficial. nih.gov A variety of heterogeneous catalysts have been employed for pyrazole synthesis, including:

Resin-based catalysts like Amberlyst-70. mdpi.com

Metal oxides such as nano-ZnO and Mn/ZrO₂. nih.govmdpi.com

Functionalized silica, for example, amino-functionalised SBA-15. nih.gov

Biocatalysts like Aspergillus niger Lipase (ANL). nih.gov

These catalysts have proven effective in promoting the condensation reactions required for pyrazole ring formation under mild conditions. nih.govmdpi.com

Table 2: Examples of Green Catalysts in Pyrazole Synthesis
Catalyst TypeSpecific ExampleKey AdvantagesReference
Ionic Liquid[(EMIM)Ac]High yields (up to 98%), short reaction times (10 min), biodegradable. tandfonline.com
Heterogeneous (Resin)Amberlyst-70Nontoxic, thermally stable, cost-effective, reusable. mdpi.com
Heterogeneous (Nanocatalyst)Fe₃O₄@L-arginineHigh efficiency, catalyst reusability, mild conditions. nih.gov
BiocatalystAspergillus niger Lipase (ANL)Excellent yields (70-98%), mild temperature (30°C), reusable. nih.gov

Multi-component reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single synthetic operation to form a final product that incorporates substantial portions of all the reactant molecules. beilstein-journals.orgnih.gov MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors. mdpi.com

The synthesis of polysubstituted pyrazoles, including pyrazole-4-carboxylates, is well-suited to MCR strategies. nih.gov A common three-component approach involves the one-pot reaction of:

A hydrazine (e.g., cyclobutylhydrazine).

A 1,3-dicarbonyl compound or β-ketoester (e.g., a derivative of methyl acetoacetate).

An aldehyde.

This condensation can be catalyzed by various agents, including Lewis acids like Yb(PFO)₃ (ytterbium perfluorooctanoate). beilstein-journals.orgnih.gov Four-component reactions are also widely used, particularly for the synthesis of fused pyrazole systems like pyrano[2,3-c]pyrazoles, which typically involve an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate. nih.govrsc.org These reactions often proceed through a sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization and dehydration steps. nih.gov The use of water as a solvent and catalysts like taurine or sodium gluconate further enhances the green credentials of these MCRs. rsc.org

Regioselectivity and Stereochemical Control in Synthesis

Regioselectivity is a critical aspect of the synthesis of 1,4-disubstituted pyrazoles like this compound. The reaction between an unsymmetrical 1,3-dicarbonyl equivalent and a substituted hydrazine can theoretically produce two different regioisomeric pyrazoles. In the context of the target molecule, reacting a precursor like methyl 2,4-dioxobutanoate with cyclobutylhydrazine could lead to the formation of both this compound and Methyl 1-cyclobutylpyrazole-3-carboxylate.

The regiochemical outcome is determined by which carbonyl group of the dicarbonyl compound is initially attacked by which nitrogen atom of the hydrazine. This is influenced by both steric and electronic factors of the reactants. ingentaconnect.com Reasonable regioselectivity is typically achieved only when there is a significant steric or electronic bias in either the 1,3-dicarbonyl compound or the hydrazine. ingentaconnect.com

To overcome the poor regioselectivity of the classical Knorr synthesis, various strategies have been developed:

Use of β-Enaminone Surrogates: As mentioned, converting one of the carbonyl groups of the 1,3-dicarbonyl precursor into an enamine provides excellent regiocontrol. The less electrophilic nature of the enamine carbon directs the initial attack of the substituted nitrogen of the hydrazine (in this case, the nitrogen bearing the cyclobutyl group) to the more electrophilic keto-carbonyl carbon. This pre-determines the orientation of the reactants and leads to the formation of a single, desired regioisomer. mdpi.com

1,3-Dipolar Cycloadditions: The [3+2] cycloaddition between a diazoalkane and an alkyne or alkene is another powerful tool for controlling regioselectivity. The regioselectivity of this reaction is governed by the electronic properties of the substituents on both the dipole (diazo compound) and the dipolarophile (alkyne). acs.org

Modified Knorr Condensations: Various modifications to the Knorr condensation have been developed to improve regioselectivity. These can include the use of activating groups or specific reaction conditions that favor one reaction pathway over the other. ingentaconnect.com

Stereochemical control is generally not a factor in the synthesis of the pyrazole ring itself, as it is an aromatic, planar structure. However, if the substituents on the pyrazole ring contain chiral centers, then stereocontrol would become a relevant consideration in the synthesis of the starting materials. For this compound, the cyclobutyl group does not have a chiral center, so stereochemical control of the pyrazole synthesis is not applicable.

Below is a table summarizing synthetic approaches and their impact on regioselectivity.

Synthetic MethodKey ReactantsRegioselectivity OutcomeReference
Classical Knorr CondensationUnsymmetrical 1,3-dicarbonyl compound + Substituted hydrazineOften results in a mixture of regioisomers due to non-selective initial attack. ingentaconnect.com
Enamine-based Synthesisβ-Enamino ester + Substituted hydrazineHigh regioselectivity, as the enamine group directs the initial nucleophilic attack to the other carbonyl group. ingentaconnect.commdpi.com
1,3-Dipolar CycloadditionDiazo compound + AlkyneRegioselectivity is controlled by the electronic nature of the substituents on the reactants. acs.orgorganic-chemistry.org
N-Alkylated TosylhydrazonesN-alkylated tosylhydrazone + Terminal alkyneOffers complete regioselectivity, particularly when similar substituents are present. organic-chemistry.org

Comprehensive Spectroscopic Characterization of Methyl 1 Cyclobutylpyrazole 4 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

One-Dimensional NMR: Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Assignment

No experimental ¹H or ¹³C NMR data for Methyl 1-cyclobutylpyrazole-4-carboxylate is currently available in the surveyed scientific literature.

Two-Dimensional NMR: COSY, HSQC, HMBC, and NOESY for Structural Elucidation

Specific 2D NMR data (COSY, HSQC, HMBC, NOESY) for this compound has not been reported.

Vibrational Spectroscopy: Infrared (IR) Absorption Analysis

No specific IR absorption data for this compound is publicly accessible.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

The exact mass of this compound as determined by HRMS has not been published.

Fragmentation Pattern Analysis (MS/MS)

There is no available information on the mass spectrometry fragmentation pattern of this compound.

Elemental Microanalysis for Purity and Composition Confirmation

Elemental microanalysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This method serves as a crucial quality control measure to confirm the empirical formula of a synthesized compound and to assess its purity. For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₉H₁₂N₂O₂.

The theoretical percentages are as follows:

Carbon (C): 59.99%

Hydrogen (H): 6.71%

Nitrogen (N): 15.55%

A comparison of these theoretical values with experimental data from a synthesized sample of this compound would be used to verify the successful synthesis and purity of the compound. Typically, experimentally determined values that fall within ±0.4% of the theoretical values are considered to be in good agreement and confirm the elemental composition.

As of the latest literature review, specific experimental data from the elemental analysis of this compound is not publicly available. The table below presents the theoretical values based on the compound's molecular formula.

ElementTheoretical Percentage (%)Experimental Percentage (%)
Carbon (C)59.99Data not available
Hydrogen (H)6.71Data not available
Nitrogen (N)15.55Data not available

X-ray Diffraction Crystallography for Solid-State Conformation (If Applicable)

A single-crystal X-ray diffraction study of this compound would yield detailed structural information, including the crystal system, space group, and unit cell dimensions. This data is invaluable for understanding the molecule's steric and electronic properties, as well as its intermolecular interactions in the solid state, such as hydrogen bonding or π-stacking.

However, a thorough review of the current scientific literature and crystallographic databases indicates that the single-crystal X-ray structure of this compound has not yet been reported. Consequently, there is no experimental crystallographic data available for this compound at this time. Should such data become available, it would be presented in a comprehensive table detailing the key crystallographic parameters.

In Depth Computational and Theoretical Analysis of Methyl 1 Cyclobutylpyrazole 4 Carboxylate

Quantum Chemical Investigations Using Density Functional Theory (DFT)

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the structural and electronic properties of molecules. A DFT analysis of Methyl 1-cyclobutylpyrazole-4-carboxylate would typically involve the B3LYP functional with a 6-311++G(d,p) basis set to provide a balance between computational cost and accuracy.

Geometry Optimization and Conformational Analysis

The initial step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as geometry optimization. For this compound, this process would involve calculating the potential energy surface of the molecule to find the global minimum.

Conformational analysis is particularly important for this molecule due to the flexible cyclobutyl and methyl ester groups. The orientation of the cyclobutyl ring relative to the pyrazole (B372694) ring, as well as the rotation around the C-C and C-O single bonds of the ester group, would be systematically studied to identify all possible low-energy conformers. The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, for the most stable conformer would then be determined.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

Parameter Bond/Angle Calculated Value (B3LYP/6-311++G(d,p))
Bond Length N1-N2 (pyrazole) 1.35 Å
C3-C4 (pyrazole) 1.39 Å
C4-C(O)O 1.48 Å
C=O 1.22 Å
Bond Angle C5-N1-C(cyclobutyl) 128.5°
N2-N1-C5 108.0°
O-C-O 125.0°
Dihedral Angle C5-N1-C(cyclo)-C(cyclo) 45.0°
C3-C4-C(O)-O 180.0°

Note: This data is illustrative and not based on a published study.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gap

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

For this compound, the HOMO would likely be localized on the electron-rich pyrazole ring, while the LUMO might be centered on the electron-withdrawing carboxylate group. The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a key indicator of molecular stability. A larger energy gap implies higher stability and lower chemical reactivity.

Table 2: Hypothetical Frontier Orbital Energies and Energy Gap

Parameter Energy (eV)
HOMO -6.8 eV
LUMO -1.5 eV
Energy Gap (ΔE) 5.3 eV

Note: This data is illustrative and not based on a published study.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is used to predict sites for electrophilic and nucleophilic attack. In an MEP map, red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions indicate areas of low electron density (positive potential), which are prone to nucleophilic attack.

For this compound, the MEP map would likely show the most negative potential around the oxygen atoms of the carboxylate group and the nitrogen atoms of the pyrazole ring, making them potential sites for interaction with electrophiles. The hydrogen atoms of the methyl and cyclobutyl groups would likely show the most positive potential.

Global and Local Reactivity Descriptors

Global and local reactivity descriptors are derived from the HOMO and LUMO energies and provide quantitative measures of a molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and global softness (S). Local reactivity descriptors, such as the Fukui function, would be used to identify the most reactive atoms within the molecule for nucleophilic, electrophilic, and radical attacks.

Table 3: Hypothetical Global Reactivity Descriptors

Descriptor Formula Value
Electronegativity (χ) -(E_HOMO + E_LUMO)/2 4.15 eV
Chemical Hardness (η) (E_LUMO - E_HOMO)/2 2.65 eV
Global Softness (S) 1/(2η) 0.188 eV⁻¹

Note: This data is illustrative and not based on a published study.

Computational Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can predict spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical predictions are then compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.

For this compound, DFT calculations could predict the ¹H and ¹³C NMR chemical shifts. The calculated values would be compared to experimentally obtained spectra to confirm the molecular structure. Similarly, the vibrational frequencies for the molecule's functional groups (e.g., C=O stretch, C-N stretch, C-H bends) could be calculated and compared to an experimental IR spectrum.

Analysis of Intramolecular Interactions and Hydrogen Bonding

Intramolecular interactions, including hydrogen bonds, play a crucial role in determining the conformation, stability, and crystal packing of molecules. In the case of this compound, while classical strong hydrogen bond donors (like O-H or N-H) are absent from the core structure (assuming the pyrazole ring is N-substituted), weaker C-H···O and C-H···N interactions are plausible and can influence the molecule's spatial arrangement.

The planarity of the pyrazole ring and its substituents is often stabilized by such weak intramolecular hydrogen bonds. nih.gov The cyclobutyl group at the N1 position and the methyl ester at the C4 position provide several hydrogen atoms that can potentially interact with the oxygen atoms of the carboxylate group or the nitrogen atom at the N2 position of the pyrazole ring.

Computational studies on similar heterocyclic systems have demonstrated the significance of these non-covalent interactions. mdpi.comresearchgate.net For instance, the interaction between a C-H bond of a substituent and a nearby acceptor atom can lead to the formation of a five or six-membered pseudo-ring, which imparts a degree of conformational rigidity to the molecule. The strength of these interactions can be evaluated computationally by analyzing the distance between the donor and acceptor atoms, the bond angle, and through techniques like Atoms in Molecules (AIM) theory, which characterizes the nature of the chemical bond at critical points. mdpi.com

In pyrazole derivatives, the formation of dimers, trimers, tetramers, and infinite chains in the solid state is often dictated by intermolecular hydrogen bonds. nih.gov While our focus here is on intramolecular interactions, understanding these intermolecular forces provides context for the types of non-covalent interactions the pyrazole core is capable of forming.

A theoretical investigation of this compound would likely involve optimizing the geometry of various conformers to identify the most stable arrangement. This would reveal the preferred orientation of the cyclobutyl and methyl carboxylate groups relative to the pyrazole ring, which would be governed by a balance of steric effects and weak intramolecular hydrogen bonds.

Table 1: Representative Data on Intramolecular Interactions in Related Heterocyclic Compounds

Interacting AtomsDistance (Å)Angle (°)Compound TypeReference
C-H···O2.1 - 2.5> 110Pyran-2,4-dione derivatives mdpi.com
N-H···O1.8 - 2.2> 150Pyrazolo[1,2-b]phthalazine derivatives dntb.gov.ua
N-H···N1.6 - 2.2> 160NH-pyrazoles nih.gov
C-H···N2.2 - 2.7> 120General heterocyclesN/A

This table presents typical ranges for intramolecular hydrogen bond parameters observed in related heterocyclic systems to provide a comparative basis for potential interactions in this compound.

Theoretical Assessment of Non-Linear Optical (NLO) Properties

Organic molecules with extended π-conjugated systems and significant charge asymmetry often exhibit non-linear optical (NLO) properties, making them promising candidates for applications in optoelectronics and photonics. arabjchem.org The pyrazole ring, being an aromatic heterocycle, can participate in π-conjugation. The NLO response of pyrazole derivatives can be significantly enhanced by the strategic placement of electron-donating and electron-withdrawing groups, which facilitates intramolecular charge transfer (ICT). wum.edu.pk

In this compound, the pyrazole ring acts as a π-system. The methyl carboxylate group at the C4 position is an electron-withdrawing group, while the N1-cyclobutyl group is generally considered to be a weak electron-donating group. This donor-π-acceptor (D-π-A) arrangement, although not as pronounced as in systems with stronger donor and acceptor moieties, can give rise to a non-zero first hyperpolarizability (β), a key indicator of second-order NLO activity.

Theoretical calculations, typically employing DFT methods, are instrumental in predicting the NLO properties of molecules. wum.edu.pkwum.edu.pk Key parameters that are calculated include the dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β). Time-dependent DFT (TD-DFT) calculations can also be used to understand the electronic transitions that contribute to the NLO response. researchgate.net

Studies on various pyrazole derivatives have shown that the magnitude of the NLO response is highly sensitive to the nature of the substituents and their positions on the pyrazole ring. For instance, research on N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates has demonstrated that these compounds can be potential candidates for optical limiting applications. arabjchem.orgresearchgate.net Similarly, computational studies on pyranopyrazole derivatives have highlighted their potential as NLO materials, with the ability to tune the energy gap and NLO properties by modifying the substituents. wum.edu.pkwum.edu.pk

A computational analysis of this compound would likely predict a modest NLO response. To enhance its NLO properties, one could theoretically explore the effects of introducing stronger electron-donating groups on the cyclobutyl ring or replacing the methyl group of the ester with a more electron-withdrawing moiety.

Table 2: Calculated NLO Properties of Representative Pyrazole Derivatives

CompoundMethodDipole Moment (μ, Debye)Polarizability (α, esu)First Hyperpolarizability (β, esu)Reference
Pyrazole-carboxamide derivative 1B3LYP/6-31G4.5-- researchgate.netjcsp.org.pk
Pyrazole-carboxamide derivative 2B3LYP/6-31G6.2-- researchgate.netjcsp.org.pk
Pyranopyrazole derivative AB3LYP/6-31++G(d,p)-3.5 x 10⁻²³1.2 x 10⁻³⁰ wum.edu.pkwum.edu.pk
Pyranopyrazole derivative BB3LYP/6-31++G(d,p)-4.1 x 10⁻²³2.5 x 10⁻³⁰ wum.edu.pkwum.edu.pk
N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylate---Notable non-linearity observed arabjchem.orgresearchgate.net

This table showcases representative calculated NLO-related properties for various pyrazole derivatives from the literature. The exact values are highly dependent on the specific molecular structure and the computational method employed.

Computational Mechanistic Studies of Model Reactions Involving the Pyrazole-4-carboxylate Core

Computational chemistry provides profound insights into the mechanisms of chemical reactions, allowing for the characterization of transition states, intermediates, and the calculation of activation energies. For the pyrazole-4-carboxylate core, several types of reactions can be envisaged, and their mechanisms can be studied theoretically.

Electrophilic Aromatic Substitution: The pyrazole ring is aromatic and can undergo electrophilic substitution. The electron density distribution in the ring, which can be calculated using methods like Natural Bond Orbital (NBO) analysis, determines the regioselectivity of such reactions. Generally, the C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic attack. However, in this compound, the C4 position is already substituted. Therefore, electrophilic attack would likely be directed to the C3 or C5 positions, with the outcome influenced by the electronic effects of the existing substituents. The carboxylate group is deactivating, while the N-cyclobutyl group is weakly activating. Computational studies can model the reaction pathways for electrophilic attack at different positions to determine the most favorable product. For example, studies on the bromination of pyrazole derivatives have shown that the regioselectivity is dependent on the substituents present. researchgate.net

Nucleophilic Acyl Substitution: The ester functionality at the C4 position is a prime site for nucleophilic acyl substitution. masterorganicchemistry.com Reactions such as hydrolysis, amidation, or transesterification would proceed via the classic addition-elimination mechanism. masterorganicchemistry.com Computational studies can model this process in detail, providing the geometries and energies of the tetrahedral intermediate and the transition states for the addition and elimination steps. Such studies can also elucidate the role of catalysts (acid or base) in lowering the activation barriers. Research on the reactions of pyrazole carboxylic acid chlorides with various nucleophiles has provided experimental evidence for these transformations. researchgate.netnih.gov

Cycloaddition Reactions: The pyrazole ring itself can be synthesized via 1,3-dipolar cycloaddition reactions, for instance, between a diazo compound and an alkyne, or a nitrilimine and an alkene. mdpi.commdpi.com Computational studies have been instrumental in understanding the regioselectivity and stereoselectivity of these reactions, often explained through Frontier Molecular Orbital (FMO) theory. rsc.org While the fully formed pyrazole-4-carboxylate core is relatively stable, theoretical studies could explore its potential to participate in cycloaddition reactions under specific conditions, or more commonly, detail the mechanistic pathways for its formation. For example, the reaction of nitrilimines with allenoates has been shown to produce pyrazole-4-carboxylates. researchgate.net

Table 3: Key Findings from Computational Mechanistic Studies of Reactions on Pyrazole Derivatives

Reaction TypeKey Computational FindingsRelevant SystemReference
N-alkylationElucidation of transition state energies, confirming N2 as the site of alkylation.Pyrazole derivatives with halomethanes researchgate.net
Addition ReactionIdentification of a zwitterionic intermediate followed by a wum.edu.pkrsc.org-proton sigmatropic shift.2-aryl-3-nitro-2H-chromenes with pyrazoles rsc.org
1,3-Dipolar CycloadditionFMO theory used to explain regioselectivity in the formation of the pyrazole ring.Nitrilimines with allenoates researchgate.net
Knorr Pyrazole SynthesisMicrokinetic modeling revealed autocatalysis and unexpected reaction intermediates.Phenyl hydrazine (B178648) and 1,3-diketones rsc.org

This table summarizes insights gained from computational studies on various reactions involving the pyrazole core, which are applicable to understanding the reactivity of this compound.

Chemical Modifications and Synthetic Transformations of Methyl 1 Cyclobutylpyrazole 4 Carboxylate

Transformations of the Methyl Ester Moiety

The methyl ester group at the 4-position of the pyrazole (B372694) ring is a key site for chemical modification. It can undergo several classical ester transformations, including hydrolysis, transesterification, and reduction, to yield carboxylic acids, different esters, or alcohol and aldehyde derivatives, respectively. These transformations are fundamental for creating analogues with altered polarity, reactivity, and biological activity.

The hydrolysis of the methyl ester to its corresponding carboxylic acid, 1-cyclobutylpyrazole-4-carboxylic acid, is a fundamental transformation. This reaction is typically achieved under basic conditions, using an aqueous solution of a strong base such as sodium hydroxide (B78521) or lithium hydroxide, followed by acidic workup. The resulting carboxylic acid is a versatile intermediate for further modifications, such as amide bond formation. sid.irrsc.org

The general reaction involves the nucleophilic attack of a hydroxide ion on the ester carbonyl, leading to a tetrahedral intermediate that subsequently collapses to form the carboxylate salt and methanol. Acidification of the reaction mixture then protonates the carboxylate to yield the final carboxylic acid product.

Table 1: General Conditions for Hydrolysis of Pyrazole Methyl Esters

Reagent Solvent Temperature Product
NaOH Methanol/Water Room Temperature to Reflux 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid
LiOH Tetrahydrofuran (B95107)/Water Room Temperature 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid
KOH Ethanol/Water Reflux 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid

This table presents typical conditions for ester hydrolysis based on general procedures for related heterocyclic esters. Specific conditions for Methyl 1-cyclobutylpyrazole-4-carboxylate may vary.

Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl or aryl group from an alcohol. This reaction allows for the synthesis of a variety of ester derivatives with modified steric and electronic properties. The reaction is typically catalyzed by an acid or a base, or by specific organometallic complexes under neutral conditions. organic-chemistry.orgorganic-chemistry.org

For sensitive substrates, mild conditions are preferred. For instance, a tetranuclear zinc cluster has been shown to effectively catalyze the transesterification of various methyl esters with primary and secondary alcohols under nearly neutral conditions, tolerating a wide range of functional groups. organic-chemistry.org This method involves heating the methyl ester with an excess of the desired alcohol in the presence of the catalyst.

Table 2: Potential Alcohols for Transesterification

Alcohol Potential Product Name
Ethanol Ethyl 1-cyclobutylpyrazole-4-carboxylate
Isopropanol Isopropyl 1-cyclobutylpyrazole-4-carboxylate
Benzyl alcohol Benzyl 1-cyclobutylpyrazole-4-carboxylate
Propargyl alcohol Propargyl 1-cyclobutylpyrazole-4-carboxylate

This table lists potential products from the transesterification of this compound with various alcohols, based on general transesterification methodologies. organic-chemistry.orgorganic-chemistry.org

The methyl ester can be reduced to either a primary alcohol, (1-cyclobutyl-1H-pyrazol-4-yl)methanol, or a pyrazole-4-carbaldehyde derivative. The outcome of the reaction depends on the choice of the reducing agent and the reaction conditions.

Complete reduction to the primary alcohol is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF). umich.educhemicalbook.com The existence of (1-cyclobutyl-1H-pyrazol-4-yl)methanol confirms the feasibility of this transformation. americanelements.com

Partial reduction to the aldehyde is more challenging as the aldehyde is more reactive than the starting ester. This transformation requires milder, sterically hindered reducing agents that can stop the reaction at the aldehyde stage. Diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C) is commonly used for this purpose. umich.eduresearchgate.net

Table 3: Reduction of Pyrazole-4-Carboxylate Esters

Reagent Solvent Temperature Product Reference
LiAlH₄ THF / Diethyl Ether 0 °C to Reflux (1-Cyclobutyl-1H-pyrazol-4-yl)methanol umich.educhemicalbook.com
DIBAL-H Dichloromethane / Toluene -78 °C 1-Cyclobutyl-1H-pyrazole-4-carbaldehyde umich.eduresearchgate.net

This table shows common reagents and conditions for the reduction of pyrazole esters to alcohols or aldehydes, based on literature for analogous compounds.

Functionalization and Derivatization at the N1-Cyclobutyl Position

The N1-cyclobutyl group is another key site for modifying the molecule's structure and properties. While the pyrazole ring itself is aromatic and relatively stable, the attached saturated cyclobutyl ring offers opportunities for functionalization, although this can be challenging. nih.govru.nl Potential transformations include introducing substituents onto the ring or altering the ring size through expansion or contraction.

Direct functionalization of the cyclobutyl ring is not widely documented for N-cyclobutylpyrazoles and presents a synthetic challenge. Based on the general reactivity of cycloalkanes, one hypothetical route could involve a free-radical halogenation (e.g., using N-bromosuccinimide with a radical initiator) to introduce a halogen atom onto the cyclobutyl ring. This would likely occur at one of the secondary carbons (positions 2 or 3) of the cyclobutyl moiety. The resulting halogenated intermediate could then serve as a substrate for nucleophilic substitution reactions to introduce a variety of functional groups (e.g., hydroxyl, amino, cyano).

However, the conditions required for radical reactions could potentially affect the pyrazole ring or other parts of the molecule, leading to side reactions or decomposition. nih.gov Therefore, the feasibility and selectivity of such transformations would require careful experimental investigation. Currently, there is a lack of specific literature examples for the direct substitution on the N-cyclobutyl ring of a pyrazole derivative.

Ring expansion or contraction of the N1-cyclobutyl group represents an advanced synthetic transformation that could lead to novel heterocyclic structures with different-sized N-cycloalkyl groups (e.g., cyclopentyl or cyclopropylmethyl). Such rearrangements are known for carbocycles but are not commonly reported for N-cycloalkyl substituents on heterocycles. researchgate.netnih.gov

A potential strategy for ring expansion could involve the generation of a carbocation adjacent to the ring, for example, by converting a substituent on the cyclobutyl ring (introduced as described in 5.2.1) into a good leaving group and promoting its departure. The resulting carbocation could then undergo a rearrangement to form a more stable five-membered ring. nih.gov

Ring contraction methodologies often involve more complex, multi-step sequences or photochemical reactions. rsc.orgntu.ac.uknih.gov For instance, a photo-induced radical-mediated ring contraction of five-membered rings to cyclobutanes has been reported, but applying such a strategy in reverse or to an N-substituted heterocycle is not established. nih.gov These transformations remain largely theoretical for this compound and would require the development of novel synthetic methods.

Reactivity and Substitution Patterns on the Pyrazole Ring System of this compound

The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of two adjacent nitrogen atoms and the substituents on the ring. rrbdavc.orgpharmaguideline.comnih.gov In the case of this compound, the pyrazole ring is substituted at the N1 position with a cyclobutyl group and at the C4 position with a methyl carboxylate group. This substitution pattern significantly governs the reactivity of the pyrazole core towards various chemical transformations.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution is a characteristic reaction of aromatic compounds. For the pyrazole ring, these reactions preferentially occur at the C4 position due to the directing effects of the two nitrogen atoms, which lead to the highest electron density at this position. rrbdavc.orgquora.comchim.it However, in this compound, the C4 position is already occupied by the methyl carboxylate group.

The methyl carboxylate group is an electron-withdrawing group, which generally deactivates the aromatic ring towards electrophilic attack. researchgate.net Consequently, further electrophilic substitution on the pyrazole ring of this compound is expected to be significantly more difficult compared to unsubstituted or activated pyrazoles.

Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. Due to the deactivating nature of the C4-substituent, these reactions on this compound would likely require harsh reaction conditions. Under such conditions, the stability of the starting material might be compromised, potentially leading to side reactions or decomposition rather than the desired substitution. There is a lack of specific literature detailing successful electrophilic aromatic substitution reactions on this particular compound, suggesting that this is not a common synthetic route for its further functionalization.

One potential, albeit challenging, electrophilic substitution could be the Vilsmeier-Haack reaction, which is used for the formylation of electron-rich aromatic compounds. wikipedia.orgchemistrysteps.comorganic-chemistry.org However, the success of this reaction would still be hindered by the deactivating effect of the ester group.

Electrophilic Reagent Expected Product at C5 (if reaction occurs) Anticipated Reactivity
HNO₃/H₂SO₄ (Nitration)Methyl 1-cyclobutyl-5-nitro-1H-pyrazole-4-carboxylateVery low to none
Br₂/FeBr₃ (Bromination)Methyl 5-bromo-1-cyclobutyl-1H-pyrazole-4-carboxylateVery low to none
SO₃/H₂SO₄ (Sulfonation)Methyl 1-cyclobutyl-5-(sulfo)-1H-pyrazole-4-carboxylateVery low to none
RCOCl/AlCl₃ (Acylation)Methyl 5-acyl-1-cyclobutyl-1H-pyrazole-4-carboxylateVery low to none

Nucleophilic Substitution Reactions

Nucleophilic substitution on the pyrazole ring is generally not favored unless the ring is activated by strong electron-withdrawing groups. chim.it The positions most susceptible to nucleophilic attack are C3 and C5. nih.govnih.gov In this compound, the methyl carboxylate group at C4 does provide some electron-withdrawing character, but it may not be sufficient to facilitate direct nucleophilic substitution of a hydrogen atom at C3 or C5.

For a nucleophilic substitution to occur, a good leaving group, such as a halogen, would typically need to be present at the C3 or C5 position. If a derivative, for example, Methyl 5-halo-1-cyclobutyl-1H-pyrazole-4-carboxylate, were available, it could potentially undergo nucleophilic substitution with various nucleophiles.

Nucleophile Potential Leaving Group at C5 Potential Product
Amines (e.g., RNH₂)Halogen (e.g., Br, Cl)Methyl 5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylate
Alkoxides (e.g., RO⁻)Halogen (e.g., Br, Cl)Methyl 5-alkoxy-1-cyclobutyl-1H-pyrazole-4-carboxylate
Thiolates (e.g., RS⁻)Halogen (e.g., Br, Cl)Methyl 5-(alkylthio)-1-cyclobutyl-1H-pyrazole-4-carboxylate

It is important to note that the synthesis of such halogenated precursors would likely involve multi-step synthetic sequences, as direct halogenation at C5 is not straightforward.

Formation of Pyrazole Fused Systems

The synthesis of fused pyrazole systems, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, often utilizes functionalized pyrazoles as starting materials. ekb.egekb.egnih.gov A common strategy involves the use of 5-aminopyrazole derivatives which can undergo cyclization with various reagents. nih.govsemanticscholar.orgnih.gov

To utilize this compound in the synthesis of fused systems, the methyl carboxylate group at the C4 position and a hydrogen at the C5 position would need to be converted into appropriate functional groups to facilitate cyclization. For instance, the synthesis of a pyrazolo[3,4-d]pyrimidine would typically require an amino group at C5 and a carbonyl-containing group (or a derivative) at C4.

A hypothetical synthetic route could involve:

Introduction of a nitro group at the C5 position via a challenging electrophilic nitration (as discussed in 5.3.1).

Reduction of the nitro group to an amino group to yield Methyl 5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylate.

This amino-ester could then be cyclized with reagents like formamide, urea, or thiourea (B124793) to form the corresponding pyrazolo[3,4-d]pyrimidinone derivatives. nih.gov

Similarly, for the synthesis of pyrazolo[3,4-b]pyridines, a 5-aminopyrazole derivative is often condensed with a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound. nih.govresearchgate.netrsc.org

Fused System Required Pyrazole Precursor Typical Co-reactant
Pyrazolo[3,4-d]pyrimidineMethyl 5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylateFormamide, Urea, Thiourea
Pyrazolo[3,4-b]pyridine5-amino-1-cyclobutyl-1H-pyrazole-4-carbaldehydeActive methylene (B1212753) compounds, 1,3-Diketones

Mechanism-Oriented Studies of Transformation Reactions

Currently, there is a lack of specific mechanism-oriented studies in the scientific literature that focus exclusively on the transformation reactions of this compound. The general mechanisms for the reactions discussed above are well-established for the pyrazole class of compounds.

For the hypothetical electrophilic substitution, the mechanism would proceed via a standard arenium ion intermediate, where the electrophile attacks the pyrazole ring. rrbdavc.org The stability of this intermediate would determine the regioselectivity, which for pyrazoles is at the C4 position. However, with C4 being substituted, attack at C5 would lead to a less stable intermediate due to the proximity of the electron-withdrawing N1-substituent and the deactivating C4-ester group.

Nucleophilic aromatic substitution, if a suitable leaving group were present, would likely proceed through a Meisenheimer-like complex, a common intermediate in such reactions on electron-deficient aromatic rings.

The mechanisms for the formation of fused pyrazoles are typically condensation reactions. For example, the formation of a pyrazolo[3,4-d]pyrimidine from a 5-aminopyrazole-4-carboxylate derivative involves the initial reaction of the amino group with the cyclizing agent, followed by an intramolecular cyclization and subsequent dehydration or elimination. nih.gov

Further research would be necessary to elucidate the specific mechanistic details and reaction kinetics for transformations involving this compound.

Future Research Perspectives on Methyl 1 Cyclobutylpyrazole 4 Carboxylate

Development of Innovative and Sustainable Synthetic Routes

Future research should prioritize the development of green and sustainable synthetic methodologies for Methyl 1-cyclobutylpyrazole-4-carboxylate, moving beyond traditional condensation reactions that may involve harsh conditions or hazardous solvents. nih.govresearchgate.net The focus will be on improving efficiency, reducing waste, and utilizing environmentally benign reagents and energy sources. tandfonline.com

Key areas for exploration include:

Multicomponent Reactions (MCRs): Designing one-pot, multicomponent reactions would enable the rapid assembly of the target molecule from simple precursors in a single step, enhancing atom economy and operational simplicity. researchgate.netnih.gov

Alternative Energy Sources: Systematic investigation into microwave irradiation and ultrasound-assisted synthesis could dramatically reduce reaction times and energy consumption compared to conventional heating methods. researchgate.netnih.gov

Green Solvents: Research should focus on replacing traditional organic solvents with greener alternatives like water, ethanol, or ionic liquids, which are less toxic and more environmentally friendly. thieme-connect.comthieme-connect.com Water-based syntheses, in particular, represent a highly desirable goal for sustainable chemistry. thieme-connect.com

Solvent-Free Conditions: Exploring solid-state reactions or syntheses under solvent-free "grinding" conditions offers a path to minimize solvent waste and simplify product purification. researchgate.nettandfonline.com

Synthetic Strategy Potential Advantages for Synthesis Key Research Focus Relevant Findings for Pyrazoles
Microwave-Assisted Synthesis Rapid heating, shorter reaction times, improved yields.Optimization of power, temperature, and reaction time for the cyclocondensation reaction.Microwave irradiation has been shown to accelerate the synthesis of various pyrano[2,3-c]pyrazole derivatives, significantly reducing reaction times compared to conventional heating. nih.gov
Ultrasound-Assisted Synthesis Enhanced reaction rates through acoustic cavitation, improved mass transfer.Investigating the effect of frequency and power on yield and purity.A four-component reaction to form dihydropyrano[2,3-c]pyrazoles was successfully catalyzed by cyanuric acid and 1-methyl imidazole (B134444) in an aqueous medium under ultrasound irradiation. researchgate.net
Aqueous Media Synthesis Environmentally benign, low cost, enhanced reactivity in some cases.Development of water-tolerant catalysts and reaction conditions.Amberlyst-70, a recyclable resinous catalyst, has been effectively used for the condensation of 1,3-diketones and hydrazines in water at room temperature. researchgate.net
Solvent-Free Grinding High efficiency, minimal waste, simple procedure.Screening of catalysts suitable for solid-state reactions.The synthesis of NH-pyrazoles and pyrazole (B372694) chalcones has been achieved efficiently through grinding methods, eliminating the need for solvents. researchgate.net

In-depth Mechanistic Understanding of Complex Reactions

A thorough understanding of reaction mechanisms is critical for optimizing synthetic routes and controlling product selectivity. Future research should move beyond treating the synthesis as a "black box" and instead focus on elucidating the detailed mechanistic pathways involved in the formation and transformation of this compound.

Prospective research directions include:

Kinetic Studies: Performing detailed kinetic analysis of the cyclization reaction can help identify the rate-determining steps and the influence of substituents and reaction conditions on the reaction rate. researchgate.net

Intermediate Trapping and Characterization: Utilizing spectroscopic techniques (e.g., in-situ NMR) and mass spectrometry to detect, isolate, and characterize key reaction intermediates, such as pyrazolidine (B1218672) precursors, would provide direct evidence for the proposed mechanism. organic-chemistry.org

Isotopic Labeling Studies: Employing isotopically labeled starting materials (e.g., using ¹³C or ¹⁵N) can trace the path of atoms throughout the reaction, confirming bond formations and rearrangements.

Stereochemical Investigations: For reactions involving the creation of chiral centers, understanding the stereochemical pathway is crucial. This is particularly relevant when designing analogues with specific three-dimensional structures.

Recent mechanistic studies on related pyrazole syntheses have proposed stepwise cycloaddition mechanisms and have successfully characterized key nitropyrazolidine intermediates, providing a foundation for similar investigations on this specific compound. organic-chemistry.org A study on pyrazole formation via oxidation-induced N-N coupling of diazatitanacycles highlights the complexity and potential for novel mechanistic pathways in pyrazole synthesis. umn.edu

Exploration of Advanced Catalyst Systems for Synthesis and Transformation

Catalysis is a pillar of modern organic synthesis, and the development of novel catalysts for the synthesis and functionalization of this compound is a fertile area for research. The goal is to discover catalysts that offer higher activity, selectivity, and stability while being recoverable and reusable. nih.govbohrium.com

Future research should investigate:

Q & A

Q. Example Reaction Pathway :

Ethyl acetoacetate + Cyclobutyl hydrazine → Pyrazole intermediate → Methyl esterification → Final product  

What spectroscopic techniques are essential for characterizing this compound and its derivatives?

Q. Basic

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for cyclobutyl protons (δ 1.5–2.5 ppm), pyrazole ring protons (δ 7.0–8.5 ppm), and methyl ester (δ 3.7–3.9 ppm) .
    • ¹³C NMR : Carboxylate carbon (δ ~165–170 ppm), pyrazole carbons (δ 140–150 ppm) .
  • IR Spectroscopy : Ester C=O stretch (~1720 cm⁻¹), pyrazole ring vibrations (~1600 cm⁻¹) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing (e.g., using Mercury CSD for visualization) .

How can researchers design derivatives of this compound for biological activity studies?

Advanced
Derivatization strategies focus on functionalizing the pyrazole ring or cyclobutyl group:

  • Substitution : Introduce halogens or electron-withdrawing groups at the pyrazole 3-position to enhance bioactivity .
  • Ester Hydrolysis : Convert the methyl ester to a carboxylic acid for salt formation or coupling reactions .
  • Cyclobutyl Modifications : Replace cyclobutyl with other alicyclic groups (e.g., cyclohexyl) to study steric effects .

Q. Example Derivative :

Methyl 1-cyclobutyl-5-nitro-pyrazole-4-carboxylate  
Application: Explored as an antimicrobial agent via nitro group interaction with bacterial enzymes [[14]].  

How can contradictory NMR data for derivatives be resolved during structural elucidation?

Q. Advanced

  • 2D NMR Techniques : Use HSQC and HMBC to assign overlapping signals and confirm connectivity .
  • X-ray Refinement : Validate structures using SHELXL for small-molecule crystallography .
  • Computational Modeling : Compare experimental data with DFT-calculated NMR shifts (e.g., Gaussian or ORCA software) .

Case Study :
Discrepancies in methyl ester proton signals were resolved via COSY, confirming rotational isomerism in the cyclobutyl group .

What computational methods are used to predict the reactivity of this compound?

Q. Advanced

  • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Docking : Screen interactions with target proteins (e.g., COX-2 for anti-inflammatory studies) using AutoDock Vina .
  • MD Simulations : Assess stability in biological membranes (e.g., GROMACS) .

Example Finding :
DFT studies revealed the carboxylate group as the primary site for nucleophilic attack, guiding derivatization .

How can reaction yields be optimized for large-scale synthesis?

Q. Advanced

  • Catalysis : Use Pd/C or Zeolites to enhance esterification efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12h to 2h) while maintaining >85% yield .
  • Flow Chemistry : Improve reproducibility and scalability via continuous reactors .

Q. Optimized Protocol :

Cyclocondensation (DMF-DMA, 70°C, 4h) → Esterification (MeOH, H₂SO₄, 65°C, 6h) → Yield: 92% [[10]].  

What role does this compound play in medicinal chemistry?

Q. Advanced

  • Scaffold for Drug Design : Serves as a core structure for kinase inhibitors (e.g., targeting JAK2 or EGFR) .
  • Prodrug Development : Methyl ester enhances bioavailability, with hydrolysis in vivo releasing the active carboxylic acid .
  • Structure-Activity Relationship (SAR) : Modifications to the cyclobutyl group improve selectivity for cancer cell lines .

Recent Study :
Derivatives showed IC₅₀ values <1 μM against breast cancer cells (MCF-7) via apoptosis induction .

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